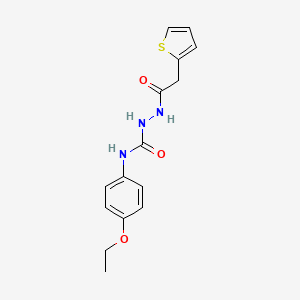
N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea, also known as AMTB, is a chemical compound that has gained attention in scientific research due to its potential as a selective inhibitor of the TRPM8 ion channel. The TRPM8 ion channel is involved in various physiological processes, including thermoregulation, pain perception, and cancer progression.
科学研究应用
N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has been primarily studied for its potential as a selective inhibitor of the TRPM8 ion channel. TRPM8 is a cold and menthol receptor that is expressed in various tissues, including the prostate, bladder, and breast. TRPM8 has been implicated in the progression of prostate and breast cancer, as well as in the development of overactive bladder syndrome. Therefore, the development of TRPM8 inhibitors, such as N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea, could have therapeutic potential in these disease states.
作用机制
N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to selectively block the TRPM8 ion channel by binding to a specific site on the channel. This binding prevents the channel from opening in response to cold or menthol stimuli. The inhibition of TRPM8 by N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to reduce cell migration and invasion in prostate and breast cancer cells, as well as to improve bladder function in animal models of overactive bladder syndrome.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to have specific effects on TRPM8-expressing cells. In prostate and breast cancer cells, N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to reduce cell migration and invasion, which are critical steps in cancer metastasis. In animal models of overactive bladder syndrome, N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to improve bladder function by reducing bladder contractions and increasing bladder capacity. However, N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has not been shown to have any significant effects on non-TRPM8-expressing cells.
实验室实验的优点和局限性
N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has several advantages for lab experiments, including its selectivity for the TRPM8 ion channel, its ability to block the channel reversibly, and its relatively low toxicity. However, N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea has some limitations, including its moderate potency (IC50 = 13 μM), its poor solubility in aqueous solutions, and its limited stability in biological matrices.
未来方向
There are several future directions for research on N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea. One area of interest is the development of more potent and selective TRPM8 inhibitors based on the structure of N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea. Another area of interest is the investigation of the role of TRPM8 in other disease states, such as neuropathic pain and cold-induced asthma. Additionally, the development of more stable and soluble formulations of N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea could improve its therapeutic potential in vivo.
合成方法
The synthesis of N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea involves the reaction of 3-acetylphenyl isothiocyanate and 4-methoxybenzylamine in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The reaction mixture is stirred for several hours at room temperature, and the resulting product is purified by column chromatography. The yield of N-(3-acetylphenyl)-N'-(4-methoxybenzyl)thiourea is typically around 50%.
属性
IUPAC Name |
1-(3-acetylphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12(20)14-4-3-5-15(10-14)19-17(22)18-11-13-6-8-16(21-2)9-7-13/h3-10H,11H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEUSLHBFFXHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5822250.png)
![3-(3-oxo-4-phenyl-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5822255.png)
![N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine](/img/structure/B5822260.png)
![ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B5822269.png)
![methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate](/img/structure/B5822275.png)

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5822284.png)

![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-3-methylphenol](/img/structure/B5822301.png)

![N'-(3-methoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5822305.png)


